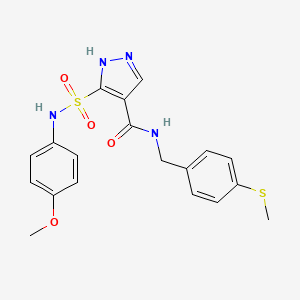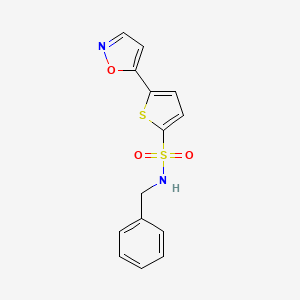![molecular formula C20H22BrNO5 B11200388 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid](/img/structure/B11200388.png)
3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of bromine, formamido, methoxy, and propoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: A related compound with a simpler structure, used in similar applications.
3-(4-Bromophenyl)propionic acid: Another similar compound with a different bromine position, affecting its reactivity and properties.
Uniqueness
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22BrNO5 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-[(3-bromobenzoyl)amino]-3-(3-methoxy-4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22BrNO5/c1-3-9-27-17-8-7-13(11-18(17)26-2)16(12-19(23)24)22-20(25)14-5-4-6-15(21)10-14/h4-8,10-11,16H,3,9,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
DJRFMIRSFUTHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11200319.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11200326.png)
![N-(2-Chlorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11200327.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200328.png)

![7-(2-Ethoxyphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200353.png)
![Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B11200361.png)
![ethyl 1-{[4-(2-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B11200367.png)
![5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200376.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11200378.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B11200384.png)

![1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11200400.png)
![N-(3-{[1,2,4]Triazolo[4,3-A]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B11200404.png)
